2-Amino-5-bromobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97201. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-bromobenzoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKXRHLWPSBCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206643 | |
| Record name | 5-Bromoanthranilic acid | |
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Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Beige powder; [Alfa Aesar MSDS] | |
| Record name | 5-Bromoanthranilic acid | |
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CAS No. |
5794-88-7 | |
| Record name | 2-Amino-5-bromobenzoic acid | |
| Source | CAS Common Chemistry | |
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| Record name | 5-Bromoanthranilic acid | |
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| Record name | 2-Amino-5-bromobenzoic acid | |
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| Record name | 5-Bromoanthranilic acid | |
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| Record name | 2-amino-5-bromobenzoic acid | |
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| Record name | 5-BROMOANTHRANILIC ACID | |
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Synthetic Methodologies for 2 Amino 5 Bromobenzoic Acid
Classical Synthetic Routes
Traditional methods for the synthesis of 2-Amino-5-bromobenzoic acid have been well-established, relying on fundamental organic reactions. These routes are characterized by their directness, though they may sometimes be accompanied by challenges in selectivity and yield.
The direct bromination of anthranilic acid is a primary and long-standing method for preparing this compound. drugfuture.comchemicalbook.com This electrophilic aromatic substitution reaction takes advantage of the activating and ortho-, para-directing effects of the amino group.
The reaction is typically carried out by treating anthranilic acid with bromine in a suitable solvent, most commonly glacial acetic acid. chemicalbook.comscispace.com The amino group directs the incoming bromine atom to the positions ortho and para to it. Since the para position (position 5) is sterically less hindered than the ortho position (position 3), the major product is this compound. However, a notable byproduct of this reaction is 2-amino-3,5-dibromobenzoic acid, which can form, especially with an excess of bromine or at higher temperatures. scispace.com
Studies have shown that the reaction temperature can influence the product distribution. scispace.com Conducting the reaction at a low temperature, near the freezing point of acetic acid, favors the formation of the monobrominated product, while higher temperatures, near the boiling point of the solvent, tend to increase the yield of the dibrominated byproduct. scispace.com The separation of this compound from the dibrominated impurity can be achieved by utilizing their differential solubility in boiling water, in which the dibromo acid is nearly insoluble. scispace.com
A typical procedure involves the dropwise addition of a solution of bromine in glacial acetic acid to a solution of sodium 2-aminobenzoate (B8764639) in glacial acetic acid at a controlled temperature of 15°C. chemicalbook.com After stirring for an hour, the product mixture is filtered. chemicalbook.com The resulting mixture of brominated acids can then be separated. chemicalbook.com
| Reagent/Solvent | Role |
| Anthranilic Acid | Starting Material |
| Bromine | Brominating Agent |
| Glacial Acetic Acid | Solvent |
An alternative classical route involves a multi-step synthesis starting from a brominated benzoic acid derivative, which avoids the regioselectivity issues of direct bromination of anthranilic acid. A common starting material for this approach is p-bromobenzoic acid. google.com
The synthesis sequence typically involves:
Nitration: The bromobenzoic acid is first nitrated to introduce a nitro group onto the aromatic ring. The position of nitration is directed by the existing substituents.
Reduction: The nitro group is then reduced to an amino group to yield the final product, this compound.
For instance, a patented method describes the synthesis of a related compound, 2-amino-4-bromo-5-chlorobenzoic acid, starting from p-bromobenzoic acid through chlorination, nitration, and selective reduction reactions. google.com This highlights the general strategy of building the molecule through sequential introduction and modification of functional groups. Common reducing agents for the nitro group include iron powder with hydrochloric acid (Fe/HCl) or catalytic hydrogenation.
This method offers better control over the final substitution pattern, as the positions of the functional groups are determined by a more controlled sequence of reactions.
| Step | Transformation | Key Reagents |
| 1 | Nitration | HNO₃/H₂SO₄ |
| 2 | Reduction | Fe/HCl, Catalytic Hydrogenation |
This compound can also be synthesized from 5-bromoindoline-2,3-dione, commonly known as 5-bromoisatin (B120047). chemicalbook.com This method involves the oxidative cleavage of the heterocyclic ring of the isatin (B1672199) derivative.
A high-yield procedure involves treating 5-bromoindoline-2,3-dione with hydrogen peroxide in an aqueous solution of sodium hydroxide (B78521) at an elevated temperature (80°C). chemicalbook.com The reaction mixture is stirred for an hour, and after cooling and acidification, the product is obtained. chemicalbook.com This method has been reported to produce this compound in a high yield of 96%. chemicalbook.com
This synthetic pathway is particularly useful as 5-bromoisatin can be prepared from various starting materials and serves as a versatile intermediate in organic synthesis. The conversion of the isatin ring to an anthranilic acid derivative is a reliable transformation.
| Starting Material | Reagents | Temperature | Yield |
| 5-Bromoindoline-2,3-dione | Hydrogen Peroxide, Sodium Hydroxide | 80°C | 96% chemicalbook.com |
Advanced Synthetic Approaches and Process Optimization
Modern synthetic chemistry focuses on improving the efficiency, selectivity, and environmental footprint of chemical processes. In the context of this compound synthesis, this translates to developing more regioselective halogenation techniques and greener protocols.
Achieving high regioselectivity in the bromination of activated aromatic rings like anthranilic acid is a significant challenge. Advanced methods aim to control the position of bromination to favor the desired 5-bromo isomer over other potential products.
One approach to enhance regioselectivity is the use of milder and more selective brominating agents. While elemental bromine can lead to over-bromination, other reagents have been explored. orgsyn.org For example, N-bromosuccinimide (NBS) in the presence of an acid catalyst can be an effective and more selective brominating agent for certain aromatic compounds. google.com
Another strategy involves the use of protecting groups. By temporarily protecting the highly activating amino group, its directing effect can be modulated, leading to a different substitution pattern. The protecting group can then be removed in a subsequent step to yield the desired product.
Furthermore, research into halogen-metal exchange reactions on substituted dibromo arenes has provided pathways to regioselectively synthesize substituted bromobenzoic acids. organic-chemistry.orgresearchgate.net These methods often involve the use of organometallic reagents to selectively replace one bromine atom, followed by carboxylation. organic-chemistry.org While not a direct bromination of anthranilic acid, these techniques offer high control over the final product's structure.
The principles of green chemistry are increasingly being applied to the synthesis of important chemical intermediates. For the preparation of this compound, this involves the use of less hazardous reagents, more environmentally benign solvents, and reaction conditions that minimize energy consumption and waste generation.
One example of a greener approach is the use of N-bromosuccinimide (NBS) as a brominating agent, which is considered safer and easier to handle than liquid bromine. google.com A patented method describes the bromo-reaction of o-halogen benzoic acids with NBS in an organic solvent under the action of sulfuric acid, which is presented as an environmentally friendly and safer route. google.com
Another area of development is the use of aqueous reaction media, which reduces the reliance on volatile organic solvents. A study on the synthesis of azo dyes utilized a diazotization reaction of this compound in water with hydrochloric acid, showcasing the feasibility of aqueous-based steps in sequences involving this compound. jocpr.com
Catalytic methods are also central to ecofriendly synthesis. The development of efficient catalysts for bromination or for the steps in the derivatization from bromobenzoic acid route can lead to milder reaction conditions, lower waste, and higher atom economy.
Control of Reaction Conditions for Purity and Yield
The successful synthesis of this compound with high purity and optimal yield is critically dependent on the precise control of various reaction parameters. The chosen synthetic route dictates which conditions are most influential, ranging from temperature and pH to the selection of solvents and purification methods. Research findings highlight that careful manipulation of these factors can significantly minimize the formation of byproducts and simplify the isolation of the target compound.
Two primary synthetic strategies demonstrate the importance of controlled conditions: the bromination of anthranilic acid and the oxidative cleavage of 5-bromoindoline-2,3-dione.
In the bromination of anthranilic acid (or its sodium salt), the main challenge is preventing over-bromination, which leads to the formation of 2-amino-3,5-dibromobenzoic acid as a significant impurity. chemicalbook.comchemicalbook.combeilstein-journals.org To achieve regioselectivity for the desired mono-brominated product, the reaction temperature is a key control point. The dropwise addition of bromine in glacial acetic acid to a solution of sodium 2-aminobenzoate is conducted at a maintained temperature of 15°C. chemicalbook.comchemicalbook.combeilstein-journals.org Stirring is continued for one hour at this same temperature to allow the reaction to proceed to completion without providing enough thermal energy to facilitate a second bromination. chemicalbook.com
Purification following this method relies on the differential solubility of the mono- and di-brominated products. The crude product mixture is treated with boiling water and concentrated hydrochloric acid. chemicalbook.combeilstein-journals.org Under these hot, acidic conditions, the desired this compound dissolves, while the 2-amino-3,5-dibromobenzoic acid impurity remains largely insoluble and can be removed by hot filtration. The pure this compound then precipitates upon cooling the filtrate. chemicalbook.combeilstein-journals.org
Table 1: Reaction Conditions for Bromination of Sodium 2-Aminobenzoate
| Parameter | Condition | Purpose |
|---|---|---|
| Starting Material | Sodium 2-aminobenzoate | Reactant |
| Reagent | Bromine in glacial acetic acid | Brominating agent |
| Solvent | Glacial Acetic Acid | Reaction medium |
| Temperature | 15°C | Control regioselectivity, prevent over-bromination |
| Reaction Time | 1 hour | Ensure reaction completion |
| Primary Impurity | 2-amino-3,5-dibromobenzoic acid | Result of over-bromination |
A second common route involves the oxidative cleavage of 5-bromoindoline-2,3-dione using hydrogen peroxide in a basic solution. chemicalbook.com This method can achieve a very high yield, reported at 96%. chemicalbook.com Control of temperature is again crucial; the reaction is maintained at 80°C for one hour. chemicalbook.com The work-up procedure is vital for isolating a pure product. After the reaction, the mixture is cooled to 0°C and the pH is carefully adjusted to 5 using concentrated hydrochloric acid to precipitate the crude product. chemicalbook.com A subsequent purification step involves suspending the crude solid in methanol (B129727), stirring, and filtering. The desired product is obtained by evaporating the methanol from the filtrate, leaving behind less soluble impurities. chemicalbook.com
Table 2: Reaction Conditions for Synthesis from 5-Bromoindoline-2,3-dione
| Parameter | Condition | Purpose/Yield |
|---|---|---|
| Starting Material | 5-bromoindoline-2,3-dione | Reactant |
| Reagents | Hydrogen peroxide, Sodium hydroxide | Oxidant and base |
| Solvent | Water | Reaction medium |
| Temperature | 80°C | Drive reaction to completion |
| Reaction Time | 1 hour | Ensure full conversion |
| Quenching/Isolation | Cool to 0°C, adjust pH to 5 with HCl | Precipitate crude product |
| Purification | Methanol wash and filtration | Remove impurities |
| Reported Yield | 96% | chemicalbook.com |
Another documented method involves the acid-catalyzed hydrolysis of a precursor molecule in a mixed solvent system. The reaction is carried out by refluxing the starting material in a mixture of 1,4-dioxane (B91453) and hydrochloric acid at 110°C for four hours, achieving a yield of 91.7%. The purification protocol involves concentrating the reaction mixture, adding water to precipitate the product, and filtering. The pH is then adjusted to 6 with sodium hydroxide before a final wash with water to yield the pure solid.
Across different methodologies, the control of pH during the work-up and isolation phases is a recurring theme for maximizing both yield and purity. chemicalbook.com The amphoteric nature of this compound, containing both a basic amino group and an acidic carboxylic acid group, means its solubility is highly dependent on pH. Precise pH adjustment allows for selective precipitation of the product from the solution, leaving impurities behind.
Mechanistic Organic Reactions and Reactivity of 2 Amino 5 Bromobenzoic Acid
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The reactivity and regioselectivity (the position of substitution) on the 2-amino-5-bromobenzoic acid ring are determined by the cumulative electronic effects of the existing substituents.
Amino Group (-NH₂): This is a powerful activating group and an ortho, para-director. It donates electron density to the ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the reaction, thus increasing the reaction rate.
Carboxylic Acid Group (-COOH): This is a deactivating group and a meta-director. It withdraws electron density from the ring via both inductive and resonance effects, making the ring less nucleophilic and slowing the reaction rate.
Bromo Group (-Br): Halogens are a unique case. They are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which helps stabilize the arenium ion intermediate when substitution occurs at these positions.
In this compound, the powerful activating and ortho, para-directing effect of the amino group is the dominant influence. The available positions for substitution are C3, C4, and C6. The amino group directs incoming electrophiles to the ortho (C3) and para (C6) positions. The carboxylic acid group directs to the meta positions (C4 and C6). The bromo group directs to its ortho (C4 and C6) and para (not applicable) positions.
The combined effects strongly favor substitution at the C3 position. The C6 position is sterically hindered by the adjacent carboxylic acid group, and the C4 position is influenced by the deactivating bromo and carboxylic acid groups.
A notable example of an electrophilic aromatic substitution reaction is the nitration of this compound, which yields 2-amino-5-bromo-3-nitrobenzoic acid nih.gov. This outcome confirms the directing power of the amino group to the C3 position, which is ortho to the amine and meta to the bromine and carboxylic acid groups.
| Reaction | Reactant | Reagents | Product | Reference |
|---|---|---|---|---|
| Nitration | This compound | HNO₃/H₂SO₄ | 2-Amino-5-bromo-3-nitrobenzoic acid | nih.gov |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
In this compound, the leaving group is the bromide ion. However, the ring is substituted with a powerful electron-donating amino group, which increases the electron density of the ring. This makes the standard addition-elimination SNAr mechanism unfavorable, as the ring is not electron-deficient enough to be attacked by a nucleophile.
Despite this, certain catalyzed reactions can achieve nucleophilic substitution. For instance, copper-catalyzed amination procedures have been developed for various 2-bromobenzoic acids. These reactions, often a variant of the Ullmann condensation, can proceed even without strong electron-withdrawing activators. Such a method could potentially be applied to displace the bromine atom of this compound with an amine, although this would require specific catalytic conditions to overcome the inherent low reactivity of the substrate towards nucleophilic attack.
Amine Functional Group Transformations
The primary aromatic amine group (-NH₂) is reactive and can be transformed in several ways, most notably through diazotization and acylation.
Diazotization: Aromatic primary amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl, at low temperatures (0–5 °C) to form a diazonium salt. The resulting 5-bromo-2-carboxyphenyldiazonium salt is a versatile intermediate. It can undergo a variety of Sandmeyer reactions, where the diazonium group is replaced by nucleophiles such as -Cl, -Br, -CN, or -OH, providing a powerful synthetic route to other substituted benzoic acids. For example, treatment with cuprous chloride (CuCl) would yield 2-chloro-5-bromobenzoic acid google.com.
Acylation: The amino group can act as a nucleophile and react with acylating agents like acyl chlorides or acid anhydrides to form an amide. For instance, reacting this compound with acetyl chloride would yield 2-acetamido-5-bromobenzoic acid. This reaction is often used to protect the amino group during other transformations or to synthesize N-acyl derivatives with specific biological activities google.com.
Diazotization and Coupling Reactions (e.g., Azo Dye Formation)
This compound, containing a primary aromatic amine, can undergo diazotization followed by a coupling reaction to form azo dyes. nih.govresearchgate.net This two-step process is a cornerstone of synthetic dye chemistry. unb.ca
The first step is the formation of a diazonium salt. This involves treating an acidic solution of this compound with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. nih.govresearchgate.net The nitrous acid reacts with the amino group to form a highly reactive diazonium cation (-N≡N⁺).
Once formed, the 5-bromo-2-carboxyphenyldiazonium salt acts as an electrophile in the subsequent coupling reaction. nih.gov It can react with electron-rich aromatic compounds, known as coupling components, such as phenols or anilines, through an electrophilic aromatic substitution mechanism. unb.ca For instance, coupling with a phenol (B47542) typically occurs under mildly alkaline conditions, which deprotonates the phenol to the more nucleophilic phenoxide ion. The diazonium salt then attacks the para position of the phenoxide ring, leading to the formation of a brightly colored azo compound with an extended conjugated system. stackexchange.com Similarly, coupling with anilines is generally carried out in weakly acidic solutions.
The general transformation can be represented as follows:
Step 1: Diazotization
This compound + NaNO₂ + 2HX → 5-Bromo-2-carboxybenzenediazonium halide + NaX + 2H₂O
Step 2: Azo Coupling (with a generic phenol)5-Bromo-2-carboxybenzenediazonium halide + Phenol → 2-hydroxy-4'-(5-bromo-2-carboxyphenyl)azobenzene + HX
The resulting azo dyes are often colored due to the presence of the azo (-N=N-) chromophore linked to two aromatic rings. The specific color of the dye depends on the nature of the aromatic rings and the substituents present.
Schiff Base Formation
This compound can react with aldehydes or ketones to form Schiff bases, also known as imines. masterorganicchemistry.comlibretexts.org This condensation reaction involves the nucleophilic attack of the primary amino group on the electrophilic carbonyl carbon of the aldehyde or ketone. ijfmr.com The reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org
The formation of a Schiff base proceeds through a two-step mechanism. Initially, the amine adds to the carbonyl group to form an unstable carbinolamine intermediate. youtube.com This is followed by the acid-catalyzed elimination of water to form the C=N double bond characteristic of an imine. libretexts.orglumenlearning.com The pH of the reaction medium is crucial; it must be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, but not so acidic that it protonates the starting amine, rendering it non-nucleophilic. libretexts.org
A representative reaction is the condensation of this compound with an aromatic aldehyde, such as benzaldehyde:
This compound + Benzaldehyde ⇌ 2-((Benzylidene)amino)-5-bromobenzoic acid + H₂O
The resulting Schiff bases are versatile intermediates in organic synthesis and can be used in the preparation of various heterocyclic compounds and as ligands in coordination chemistry. internationaljournalcorner.comrroij.com
Cyclocondensation Reactions for Heterocyclic Scaffolds
The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group in an ortho relationship, makes it an excellent precursor for the synthesis of various fused heterocyclic scaffolds through cyclocondensation reactions.
One of the most common applications is in the synthesis of quinazolinones . umassd.edu For example, this compound can be reacted with formamide (B127407) at elevated temperatures to produce 6-bromoquinazolin-4(3H)-one. nih.gov In this reaction, formamide serves as the source of the additional carbon and nitrogen atoms required to form the pyrimidinone ring. The reaction proceeds via nucleophilic attack of the amino group on the formamide carbonyl, followed by cyclization and dehydration. nih.gov
Another important class of heterocycles accessible from this compound derivatives are acridones . ptfarm.pljuniperpublishers.com The synthesis of acridones often involves an initial Ullmann condensation between an anthranilic acid derivative and an aryl halide to form an N-phenylanthranilic acid. nih.gov Subsequently, an intramolecular cyclization of the N-phenylanthranilic acid derivative, typically mediated by a strong acid like polyphosphoric acid (PPA) or sulfuric acid, leads to the formation of the tricyclic acridone skeleton. ptfarm.plrsc.org
The following table summarizes key cyclocondensation reactions involving this compound:
| Heterocyclic Scaffold | Reactants | Key Reaction Steps | Resulting Product Core |
| Quinazolinone | This compound, Formamide | Nucleophilic acyl substitution, Cyclization, Dehydration | 6-Bromoquinazolin-4(3H)-one |
| Acridone | N-(Aryl)-2-amino-5-bromobenzoic acid | Intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) | Bromo-substituted acridone |
These cyclocondensation reactions are fundamental in medicinal chemistry, as the resulting heterocyclic scaffolds are present in numerous biologically active compounds. umassd.edujuniperpublishers.com
Advanced Spectroscopic Elucidation of 2 Amino 5 Bromobenzoic Acid and Its Derivatives
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, has been instrumental in characterizing the molecular structure of 2-amino-5-bromobenzoic acid. ijtsrd.comarchive.org Experimental spectra have been recorded and analyzed, often in conjunction with computational methods like Density Functional Theory (DFT), to provide a comprehensive understanding of the molecule's vibrational modes. ijtsrd.comarchive.orgresearchgate.net
The experimental FT-IR and FT-Raman spectra of this compound have been recorded in the regions of 4000–400 cm⁻¹ and 3500–50 cm⁻¹, respectively. ijtsrd.comarchive.org These analyses have been performed on single crystal samples of the compound. ijtsrd.comarchive.org
Comprehensive Vibrational Assignment
Detailed vibrational assignments for this compound have been achieved by combining experimental data with theoretical calculations. ijtsrd.comarchive.org The molecule, which consists of a substituted benzene (B151609) ring with a bromine atom, an amino group, and a carboxylic acid group, exhibits a complex vibrational spectrum. ijtsrd.com The assignments are based on the potential energy distribution (PED) of the vibrational modes. ijtsrd.comarchive.org
Key vibrational modes and their assignments from FT-IR and FT-Raman spectroscopy are presented below.
| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |
| OH Stretch | 3424 | - |
| NH₂ Asymmetric Stretch | 3383 | - |
| NH₂ Symmetric Stretch | 3322 | 3358 |
| C=O Stretch | 1649 | - |
| NH₂ Scissoring | 1614 | - |
| Aromatic C=C Stretch | 1545, 1468 | - |
| C-N Stretch | 1311 | - |
| C-Br Stretch | - | - |
| Data sourced from experimental and theoretical studies. ijtsrd.comarchive.orgorgsyn.org |
Normal Coordinate Analysis and Force Field Calculations
Normal coordinate analysis (NCA) and force field calculations have been employed to interpret the observed vibrational bands of this compound. ijtsrd.comresearchgate.net This method allows for the evaluation of force constants and a more precise assignment of vibrational frequencies. researchgate.net The calculations are often performed using DFT with various basis sets, such as B3LYP/6-311+G and 6-311++G. ijtsrd.com The results from these calculations have shown good agreement with experimental values. researchgate.net
The optimized geometric parameters, including bond lengths and bond angles, derived from these calculations are also in agreement with experimental data for similar molecules. ijtsrd.comarchive.org
Assignment of Fundamental Vibrations Based on Total Energy Distribution (TED)
The assignment of fundamental vibrations is further refined using Total Energy Distribution (TED) analysis. researchgate.net This method, often calculated using the scaled quantum mechanics (SQM) method, helps to quantify the contribution of each internal coordinate to a particular normal mode. ijtsrd.comarchive.orgresearchgate.net This allows for a more definitive assignment of the vibrational modes, particularly for complex molecules where modes can be highly coupled. researchgate.net For this compound, complete assignments of fundamental vibrations have been performed based on TED. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR of analogs)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound and its derivatives, ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR: The ¹H NMR spectrum of 2-amino-5-bromobenzaldehyde (B112427), a derivative of this compound, shows distinct signals for the aromatic protons, the aldehyde proton, and the amino protons. For example, in CDCl₃, the aromatic protons appear as a doublet at δ 6.56 (J = 8.8 Hz), a doublet of doublets at δ 7.37 (J = 8.8, 2.3 Hz), and a doublet at δ 7.58 (d, J = 2.4 Hz). The aldehyde proton appears as a singlet at δ 9.79, and the amino protons as a broad singlet at δ 6.14. orgsyn.org
¹³C NMR: The ¹³C NMR spectrum of 2-amino-5-bromobenzaldehyde in CDCl₃ reveals signals for the aromatic carbons and the carbonyl carbon. The chemical shifts are observed at δ 107.4, 118.1, 120.1, 137.5, 138.0, and 148.8 for the aromatic carbons, and at δ 192.9 for the carbonyl carbon. orgsyn.org For 5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoic acid, another derivative, the ¹³C NMR signals in DMSO-d₆ are observed at δ 114.4, 121.0, 127.7, 127.8, 129.6, 131.5, 132.2, 133.2, 134.1, 134.9, 136.1, 140.3, 162.3, and 168.5. mdpi.com
¹⁹F NMR of analogs: While there is no fluorine in this compound itself, ¹⁹F NMR is a crucial technique for characterizing its fluorinated analogs. For instance, in the synthesis of 2-amino-5-fluorobenzoic acid, ¹⁹F NMR would be used to confirm the presence and position of the fluorine atom on the benzene ring. google.com
| Nucleus | Compound | Solvent | Chemical Shift (δ, ppm) |
| ¹H | 2-Amino-5-bromobenzaldehyde | CDCl₃ | 9.79 (s, 1H, CHO), 7.58 (d, J=2.4, 1H, Ar-H), 7.37 (dd, J=8.8, 2.3, 1H, Ar-H), 6.56 (d, J=8.8, 1H, Ar-H), 6.14 (br s, 2H, NH₂) |
| ¹³C | 2-Amino-5-bromobenzaldehyde | CDCl₃ | 192.9 (C=O), 148.8, 138.0, 137.5, 120.1, 118.1, 107.4 (Ar-C) |
| ¹H | 2-Amino-5-bromobenzyl alcohol | acetone-d₆ | 7.22 (d, J=2.4, 1H, Ar-H), 7.12 (dd, J=8.5, 2.4, 1H, Ar-H), 6.65 (d, J=8.5, 1H, Ar-H), 4.82 (br s, 2H, NH₂), 4.55 (d, J=5.5, 2H, CH₂), 4.19 (t, J=5.5, 1H, OH) |
| ¹³C | 2-Amino-5-bromobenzyl alcohol | acetone-d₆ | 146.8, 131.3, 131.1, 128.7, 117.6, 108.3 (Ar-C), 62.6 (CH₂OH) |
| Data obtained from studies on derivatives of this compound. orgsyn.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions occurring within a molecule. The UV-Vis spectrum of this compound has been recorded in the 200-400 nm range in both ethanol (B145695) and water solutions. ijtsrd.comresearchgate.net Theoretical calculations using time-dependent DFT (TD-DFT) have been employed to help interpret the experimental observations. researchgate.net The electronic properties and transitions are influenced by the various functional groups attached to the benzene ring. researchgate.net
Studies have shown that the electronic transitions are in good agreement with theoretical predictions. researchgate.net
| Solvent | λmax (nm) - Experimental | λmax (nm) - Calculated | Electronic Transition |
| Ethanol | ~254, ~330 | - | π → π* and n → π |
| Water | ~254, ~330 | - | π → π and n → π* |
| General absorption regions based on available data. researchgate.netbeilstein-journals.org |
Mass Spectrometry Techniques (EI-MS, ESI-TOF, LCMS)
Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound. Various ionization methods have been used to analyze this compound and its derivatives.
EI-MS: Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a molecular ion peak [M]⁺. The NIST Mass Spectrometry Data Center reports a top peak at m/z 197 and a second highest peak at m/z 199, which is characteristic of a compound containing one bromine atom due to the isotopic distribution of ⁷⁹Br and ⁸¹Br. nih.govnist.gov Other significant peaks are also observed, providing information about the fragmentation of the molecule. nih.gov For instance, the EI-MS of methyl 2-amino-5-bromo-3-iodobenzoate, a derivative, shows a molecular ion peak at m/z 354.9. chemicalbook.com
ESI-TOF: Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry has been used for the high-resolution mass determination of derivatives. For example, the high-resolution mass spectrum (HRMS) of 2-amino-5-bromobenzyl alcohol showed a [M+Na]⁺ peak at m/z 223.9687, which is very close to the calculated value of 223.9681. orgsyn.org Similarly, for 5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoic acid, the [M-H]⁻ peak was observed at m/z 385.8989 (calculated: 385.8986). mdpi.com
LCMS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is used for the analysis of complex mixtures and for the purification and identification of compounds. mdpi.combldpharm.com The LC-MS system utilizing a LCT Premier XE mass spectrometer has been used for the HRMS analysis of derivatives of this compound. mdpi.com
| Technique | Compound | Ionization Mode | Observed m/z |
| EI-MS | This compound | EI | 197, 199 ([M]⁺) |
| ESI-TOF | 2-Amino-5-bromobenzyl alcohol | ESI+ | 223.9687 ([M+Na]⁺) |
| ESI-TOF | 5-Bromo-2-[(3,4-dichlorobenzoyl)amino]benzoic acid | ES- | 385.8989 ([M-H]⁻) |
| EI-MS | Methyl 2-amino-5-bromo-3-iodobenzoate | EI | 354.9 ([M]⁺) |
| Data compiled from various mass spectrometric studies. orgsyn.orgmdpi.comnih.govnist.govchemicalbook.com |
Comparative Analysis of Experimental and Theoretically Calculated Spectroscopic Data
The comprehensive characterization of this compound is greatly enhanced by the synergistic use of experimental spectroscopic techniques and theoretical quantum chemical calculations. This comparative approach allows for a more detailed and accurate assignment of fundamental vibrational modes and electronic transitions. Theoretical calculations, predominantly employing Density Functional Theory (DFT), provide insights into molecular geometry, vibrational frequencies, and electronic properties in the ground state. researchgate.net These calculated parameters are then juxtaposed with experimental data obtained from Fourier-transform infrared (FT-IR), FT-Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Research studies consistently demonstrate a strong correlation between the experimental data and the theoretical values, particularly when scaling factors are applied to the calculated wavenumbers to account for systematic errors in the theoretical models. archive.org The B3LYP functional combined with the 6-311++G(d,p) basis set is a commonly utilized level of theory for these calculations, yielding results that are in good agreement with experimental findings. researchgate.netlivedna.net Such analyses not only validate the experimental results but also provide a basis for understanding the molecule's structural and electronic characteristics. archive.orgdergipark.org.tr The comparison is crucial for confirming the most stable conformer of the molecule and for performing detailed vibrational assignments based on the Potential Energy Distribution (PED). researchgate.netarchive.org
Vibrational Spectroscopy (FT-IR and FT-Raman)
The experimental FT-IR and FT-Raman spectra of this compound have been recorded in the regions of 400-4000 cm⁻¹ and 50-4000 cm⁻¹, respectively. researchgate.net Theoretical vibrational frequencies are calculated using DFT methods, which are then typically scaled to correct for anharmonicity and limitations in the computational method. archive.org The comparison between the observed and the scaled calculated wavenumbers allows for a precise assignment of the vibrational modes. researchgate.net
For instance, the stretching vibrations of the amine (NH₂) and hydroxyl (OH) groups, as well as the carbonyl (C=O) group, are key features in the vibrational spectra. The agreement between the experimental and calculated frequencies for these functional groups is generally excellent. Small discrepancies that arise are often attributed to the fact that theoretical calculations are typically performed for a single molecule in a gaseous state, whereas experimental spectra are recorded for the compound in a solid phase where intermolecular interactions, such as hydrogen bonding, can influence vibrational frequencies. researchgate.netripublication.com
The tables below present a comparison of experimental and calculated vibrational frequencies for selected modes of this compound.
Table 1: Comparison of Experimental and Calculated FT-IR Vibrational Frequencies (cm⁻¹) Data sourced from studies utilizing DFT/B3LYP methods.
| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated FT-IR (cm⁻¹) |
| ν(OH) | 3700 | 3705 |
| νₐₛ(NH₂) | 3692 | 3689 |
| νₛ(NH₂) | 3542 | 3590 |
| ν(CH) | 3229 | 3246 |
| ν(C=O) | 1800 | 1788 |
| δ(NH₂) | 1678 | 1628 |
| ν(C-N) | 1321 | 1316 |
| ν(C-Br) | 680 | 675 |
ν: stretching; δ: bending; as: asymmetric; s: symmetric. Calculated values are typically scaled. dergipark.org.trmkjc.in
Table 2: Comparison of Experimental and Calculated FT-Raman Vibrational Frequencies (cm⁻¹) Data sourced from studies utilizing DFT/B3LYP methods.
| Vibrational Assignment | Experimental FT-Raman (cm⁻¹) | Calculated FT-Raman (cm⁻¹) |
| ν(OH) | 3755 | 3705 |
| νₐₛ(NH₂) | 3711 | 3689 |
| νₛ(NH₂) | 3509 | 3590 |
| ν(CH) | 3246 | 3246 |
| ν(C=O) | - | 1764 |
| δ(NH₂) | 1609 | 1594 |
| ν(C-N) | 1320 | 1352 |
| ν(C-Br) | 685 | 675 |
ν: stretching; δ: bending; as: asymmetric; s: symmetric. Calculated values are typically scaled. dergipark.org.trmkjc.in
Electronic Spectroscopy (UV-Vis)
The electronic properties and absorption spectra of this compound have been investigated using experimental UV-Vis spectroscopy, typically in solvents such as ethanol and water, and compared with theoretical calculations from Time-Dependent DFT (TD-DFT). researchgate.net This comparison helps in assigning the electronic transitions observed in the experimental spectrum.
The experimental UV-Vis spectrum, recorded in the 200-400 nm range, can be correlated with the calculated vertical electronic transitions, which are characterized by their wavelength (λ), oscillator strength (f), and the nature of the molecular orbital transitions (e.g., HOMO to LUMO). researchgate.net The theoretical analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the charge transfer interactions within the molecule. dergipark.org.tr
Table 3: Comparison of Experimental and Calculated UV-Vis Absorption Data Data based on TD-DFT calculations and experimental measurements in ethanol.
| Parameter | Experimental | Calculated |
| λₘₐₓ₁ (nm) | 337 | 335.84 |
| Oscillator Strength (f₁) | - | 0.054 |
| Major Transition₁ | - | HOMO -> LUMO |
| λₘₐₓ₂ (nm) | 253 | 255.41 |
| Oscillator Strength (f₂) | - | 0.160 |
| Major Transition₂ | - | HOMO-1 -> LUMO |
| λₘₐₓ₃ (nm) | 211 | 213.29 |
| Oscillator Strength (f₃) | - | 0.283 |
| Major Transition₃ | - | HOMO -> LUMO+1 |
HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital. researchgate.net
The results from these comparative studies show a good concurrence between the experimental absorption maxima (λₘₐₓ) and the wavelengths predicted by TD-DFT calculations. researchgate.netsemanticscholar.org This validates the theoretical approach and allows for a reliable interpretation of the electronic structure and transitions of this compound. researchgate.net
Computational Chemistry and Quantum Mechanical Analysis of 2 Amino 5 Bromobenzoic Acid
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a localized, Lewis-like description of the electron density in a molecule. uni-muenchen.de This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with chemical intuition. uni-muenchen.de For 2-Amino-5-bromobenzoic acid, NBO analysis is instrumental in understanding the intramolecular interactions that govern its stability, such as electron delocalization and hyperconjugation.
The analysis examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is evaluated using second-order perturbation theory. uni-muenchen.de In the context of this compound and its derivatives, NBO analysis helps to quantify the charge distribution and the extent of hydrogen bonding within the molecule.
Key insights from NBO analysis of molecules structurally similar to this compound include the evaluation of hyperconjugative interactions. tandfonline.com For instance, the interaction between the lone pair orbitals of the oxygen atoms in the carboxyl group and the antibonding orbitals of adjacent bonds, or the interaction of the nitrogen lone pair with the aromatic ring's π* orbitals, leads to electron delocalization. This delocalization stabilizes the molecule and influences its chemical reactivity and geometric structure. The analysis provides a quantitative measure of the stability derived from these charge-transfer events.
The NBO method also details the hybrid composition and polarization of the chemical bonds. uni-muenchen.de For example, a sigma bond between two atoms like carbon and oxygen is described in terms of the percentage contribution from each atom's natural hybrid orbitals, revealing the bond's polarity. uni-muenchen.de This level of detail is crucial for a deep understanding of the electronic structure of this compound.
Thermodynamic Property Calculations
The thermodynamic properties of this compound (2A5BrBA) have been investigated using computational methods to understand its stability and behavior at different temperatures. researchgate.net Density Functional Theory (DFT) calculations, specifically with the B3LYP method and a 6-311++G(d,p) basis set, have been employed to calculate the standard heat capacity (C°), standard entropy (S°), and standard enthalpy changes (H°) as a function of temperature. researchgate.net
These calculations reveal a clear correlation between the thermodynamic functions and temperature. As the temperature increases, the vibrational intensities of the molecule's atoms increase, leading to a rise in the thermodynamic properties. The relationships are typically represented by quadratic equations, as shown in the table below. researchgate.net These correlations are vital for predicting the compound's behavior under various thermal conditions.
Table 1: Correlation of Thermodynamic Properties with Temperature for this compound
| Thermodynamic Property | Correlation Equation with Temperature (T) |
|---|---|
| Standard Heat Capacity (C°) | C° = 1.637 + 0.099T - 5E-05T² |
| Standard Entropy (S°) | S° = 0.409 + 0.002T - 8E-07T² |
| Standard Enthalpy (H°) | H° = 0.288 + 0.0005T + 2E-07T² |
This data is derived from computational studies on this compound. researchgate.net
The calculated geometric parameters from the molecule's optimized structure serve as the foundation for these thermodynamic calculations. ijtsrd.com The agreement between theoretically calculated and experimentally observed data for similar molecules validates the use of these computational approaches for obtaining reliable thermodynamic predictions. researchgate.net
Potential Energy Surface (PES) Studies for Proton Transfer and Torsional Tautomerism
Potential Energy Surface (PES) studies are crucial for understanding the dynamic behavior of this compound, particularly its tautomerism and conformational stability. dergipark.org.trresearchgate.net The molecule's structure is characterized by the presence of both an amino (-NH₂) group and a carboxylic acid (-COOH) group attached to a benzene (B151609) ring. This arrangement allows for intramolecular proton transfer and the existence of different tautomers and conformers. dergipark.org.trchemicalbook.com
PES scans are performed to model the energy changes associated with specific molecular motions. For this compound, these motions include:
Proton Transfer: The hydrogen atom from the carboxyl group can transfer to the nitrogen atom of the amino group, creating a zwitterionic tautomer. PES studies help to calculate the energy barrier for this transfer. arxiv.orgnih.gov Studies on the parent compound, benzoic acid, show that such proton transfer processes are fundamental to its chemical nature. arxiv.org For this compound, the molecule is considered as a combination of three main tautomeric forms, one of which has four distinct geometric isomers. dergipark.org.tr The T1 tautomeric form is generally calculated to have the minimum energy and is used as the reference for stability comparisons. dergipark.org.tr
Torsional Tautomerism: The rotation of the amino and carboxyl groups around their respective bonds to the aromatic ring leads to different conformers. ijtsrd.com PES analysis maps the energy landscape as a function of the dihedral (torsion) angles. By identifying the energy minima on this surface, the most stable conformers can be determined. ijtsrd.comresearchgate.net For this compound, four conformers (C1, C2, C3, and C4) have been identified through these computational methods, with the C1 form being diagnosed as the most stable. researchgate.net The energy barriers between these conformers determine the flexibility of the molecule and the likelihood of interconversion at different temperatures.
Derivatives and Analogs of 2 Amino 5 Bromobenzoic Acid in Synthetic Chemistry
Synthesis of Substituted Halogenated Anthranilic Acid Derivatives (e.g., F, Cl, Br analogs)
The synthesis of various halogenated analogs of anthranilic acid is a key area of study, often utilizing methods similar to those for 2-amino-5-bromobenzoic acid itself. The direct bromination of anthranilic acid (2-aminobenzoic acid) is a common method to produce this compound. beilstein-journals.org
A typical procedure involves dissolving sodium 2-aminobenzoate (B8764639) in glacial acetic acid and then adding a solution of bromine in glacial acetic acid dropwise at a controlled temperature, such as 15°C. beilstein-journals.orgnih.gov After stirring for a period, the product precipitates and can be filtered. beilstein-journals.org This reaction can also yield di-substituted products, such as 2-amino-3,5-dibromobenzoic acid, which may be separated from the mono-substituted product based on differences in solubility. beilstein-journals.orgnih.gov
Similar principles can be applied to synthesize other halogenated derivatives. For example, fluoro- and chloro-substituted anthranilic acids are valuable precursors in the synthesis of bioactive compounds like herbicides and pharmaceuticals. researchgate.netijpsjournal.comsioc-journal.cn The synthesis of these analogs can be achieved through various methods, including one-pot syntheses starting from a related benzoic acid derivative. raijmr.com For instance, 2-amino-5-halogenated-N,3-dimethylbenzamides can be synthesized from 2-amino-3-methylbenzoic acid in a one-pot, three-step process involving reaction with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) to introduce the desired halogen. raijmr.com
Table 1: Synthesis of Halogenated Anthranilic Acid Derivatives
| Starting Material | Reagent(s) | Product(s) | Key Findings | Citation(s) |
|---|---|---|---|---|
| Sodium 2-aminobenzoate | Bromine, Glacial Acetic Acid | This compound, 2-Amino-3,5-dibromobenzoic acid | Direct bromination yields a mixture of mono- and di-substituted products. | beilstein-journals.orgnih.gov |
Polymeric and Dimeric Structures based on this compound (e.g., 3,3'-methylenebis(this compound))
The bifunctional nature of this compound allows it to act as a monomer in the formation of larger, more complex structures such as dimers and polymers. These are typically formed by creating covalent linkages between two or more monomer units.
A notable example is the synthesis of the dimeric compound 3,3'-methylenebis(this compound) . mdpi.com This compound is prepared by reacting this compound with formaldehyde (B43269) in the presence of hydrochloric acid. The reaction involves dissolving the starting material in water and hydrochloric acid, followed by the addition of an aqueous formaldehyde solution. The mixture is heated and stirred, and upon neutralization, the dimeric product precipitates. mdpi.com This resulting dimer serves as a foundational component for synthesizing new reactive dyes. mdpi.com
Table 2: Synthesis of 3,3'-methylenebis(this compound)
| Reactant 1 | Reactant 2 | Conditions | Yield | Citation(s) |
|---|---|---|---|---|
| This compound | 3% Aqueous Formaldehyde Solution | HCl, 60°C, 1 hour | 85% | mdpi.com |
Beyond covalent dimers, this compound can also form non-covalent dimeric structures through intermolecular hydrogen bonds. Computational studies using density functional theory (DFT) have analyzed the formation of these dimers, which are crucial for understanding the compound's crystal structure and spectroscopic properties.
Derivatives with Modified Amide and Carboxylic Acid Linkages
The amino and carboxylic acid groups of this compound are primary sites for chemical modification, leading to a wide range of derivatives with altered properties and applications. These modifications include the formation of new amide bonds, amide isosteres, and transformations of the carboxylic acid moiety. nih.govreading.ac.uk
Amide Bond Modifications:
Acylation: The amino group can be acylated to form new amide derivatives. For example, coupling this compound with 3,4-dichlorobenzoyl chloride (via an isopropoxycarbonyl intermediate) yields 5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoic acid. nih.govreading.ac.uk
Thioamides: The corresponding amide can be treated with Lawesson's reagent to convert the carbonyl group into a thiocarbonyl, forming a thioamide derivative. nih.govreading.ac.uk
Bioisosteric Replacement: The entire amide linkage can be replaced with a bioisostere, such as a 1,2,4-oxadiazole (B8745197) ring, to explore different chemical space and biological activity. nih.govreading.ac.uk
Carboxylic Acid Modifications:
Reduction to Alcohols: The carboxylic acid can be reduced to a primary alcohol. This transformation can be achieved by first activating the acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide, followed by reduction with a reagent such as sodium borohydride. nih.govreading.ac.uk
Conversion to Amides and Nitriles: The carboxylic acid function can be the starting point for creating primary amides or nitriles through multi-step synthetic pathways. nih.gov
Table 3: Examples of Derivatives with Modified Linkages
| Modification Type | Derivative Class | Synthetic Approach | Citation(s) |
|---|---|---|---|
| Amide Linkage | Acylated Amide | Coupling with an acyl chloride. | nih.govreading.ac.uk |
| Amide Linkage | Thioamide | Thionation of the corresponding amide with Lawesson's reagent. | nih.govreading.ac.uk |
| Amide Linkage | 1,2,4-Oxadiazole | Multi-step synthesis involving coupling and cyclization. | nih.govreading.ac.uk |
| Carboxylic Acid | Primary Alcohol | Activation of the acid followed by reduction with NaBH₄. | nih.govreading.ac.uk |
| Carboxylic Acid | Primary Amide/Nitrile | Multi-step synthesis starting from a related benzonitrile. | nih.gov |
N-Alkylation and Esterification Products
Further diversification of the this compound scaffold is readily achieved through N-alkylation of the amino group and esterification of the carboxylic acid.
Esterification: The carboxylic acid is commonly converted to its methyl ester, methyl 2-amino-5-bromobenzoate . This ester is a key intermediate in the synthesis of other derivatives, such as thioamides. reading.ac.uk The esterification is often a preliminary step before subsequent reactions on the amino group or other parts of the molecule. nih.gov
N-Alkylation: The nitrogen atom of the amino group can be alkylated using various alkylating agents.
The reaction of this compound with chloroacetic acid results in N-alkylation to produce 2-[(carboxymethyl)amino]-5-bromobenzoic acid .
In some cases, a single reagent can effect both N-alkylation and esterification. For instance, treating a related anthranilic acid derivative with an excess of iodomethane (B122720) can lead to the simultaneous methylation of the amide nitrogen and esterification of the carboxylic acid. nih.govreading.ac.uk The resulting ester can then be selectively hydrolyzed back to a carboxylic acid if needed. nih.govreading.ac.uk
Table 4: Examples of N-Alkylation and Esterification Products
| Reaction Type | Reagent(s) | Product | Note | Citation(s) |
|---|---|---|---|---|
| Esterification | Methanol (B129727) (typically) | Methyl 2-amino-5-bromobenzoate | A common intermediate for further synthesis. | nih.govreading.ac.uk |
| N-Alkylation | Chloroacetic Acid | 2-[(Carboxymethyl)amino]-5-bromobenzoic acid | Selective alkylation of the nitrogen atom. | |
| N-Alkylation & Esterification | Iodomethane (excess) | N-methyl amide methyl ester derivative | Simultaneous modification of both functional groups. | nih.govreading.ac.uk |
Applications of 2 Amino 5 Bromobenzoic Acid As a Synthetic Building Block in Advanced Chemistry
Heterocyclic Compound Synthesis
The unique arrangement of reactive sites on the 2-amino-5-bromobenzoic acid molecule makes it an ideal precursor for building fused heterocyclic systems. The amino and carboxylic acid groups can participate in cyclization reactions to form a new ring, while the bromine atom provides a reactive handle for further functionalization, often through metal-catalyzed cross-coupling reactions.
Quinazolinone Derivatives
One of the most prominent applications of this compound is in the synthesis of quinazolinone derivatives. The resulting 6-bromo-substituted quinazolinone core is a key pharmacophore found in numerous biologically active compounds.
The parent 6-bromoquinazolin-4(3H)-one scaffold can be synthesized directly from this compound. A common and efficient method involves the reaction with formamide (B127407), which serves as both the reagent and the solvent.
In a typical procedure, a mixture of this compound and an excess of formamide is heated to around 130 °C for several hours. This one-pot reaction leads to the formation of the quinazolinone ring system through condensation and cyclization. Upon completion, the product is precipitated by the addition of water and can be isolated in high yield. One documented synthesis reports achieving a 91% yield for this transformation.
Table 1: Synthesis of 6-Bromoquinazolin-4(3H)-one
| Reactant 1 | Reactant 2 | Temperature | Time | Yield |
|---|
By modifying the synthetic strategy, various substituents can be introduced at the 2- and 3-positions of the 6-bromoquinazolinone core, starting from this compound (5-bromoanthranilic acid).
One approach involves a two-step process. First, 5-bromoanthranilic acid is treated with a reagent like o-amino benzoyl chloride in pyridine (B92270). This reaction forms a cyclic 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one intermediate. This intermediate is then refluxed with hydrazine (B178648) hydrate, which acts as a nitrogen nucleophile, opening the benzoxazinone (B8607429) ring and re-closing it to form the desired 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one. This method provides a pathway to introduce both amino and phenyl groups onto the core structure.
Table 2: Example Synthesis of a 2,3-Disubstituted-6-bromoquinazolin-4(3H)-one
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1 | This compound | o-Amino benzoyl chloride, Pyridine | 6-Bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one |
This compound is also a key reagent in the construction of more complex, fused heterocyclic systems such as quinazolino-quinazolinones. This synthesis typically involves a multi-step sequence where a pre-formed quinazolinone is coupled with this compound.
For instance, a 6-bromo-2-substituted-quinazolinone, prepared as described previously, can first be converted to a more reactive intermediate, such as by chlorination. This chlorinated quinazolinone derivative is then reacted with this compound in a subsequent step. This reaction, often a nucleophilic substitution followed by cyclization, connects the two heterocyclic precursors to form the final quinazolino-quinazolinone structure.
Pyrimidine-Containing Heterocycles (e.g., Pyrimido[1,6-a]pyrimidine and Pyrimido[1,6-c]pyrimidine Scaffolds)
Based on a review of the scientific literature, the use of this compound as a direct starting material for the synthesis of the specific Pyrimido[1,6-a]pyrimidine and Pyrimido[1,6-c]pyrimidine scaffolds is not a prominently documented synthetic route. While this compound is a versatile precursor for many nitrogen-containing heterocycles, its application in forming these particular fused pyrimidine (B1678525) systems appears to be limited or not widely reported.
Imidazo[4,5-b]pyridine Analogues via Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald)
The aryl bromide moiety of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. However, a literature search did not yield specific examples where this compound is directly used in these coupling reactions to construct the Imidazo[4,5-b]pyridine core. The synthesis of this particular heterocyclic system typically proceeds from different starting materials, such as substituted aminopyridines. Therefore, this specific application of this compound is not a well-established pathway in the surveyed chemical literature.
Benzothiazole (B30560) Derivatives (e.g., 2-Aminobenzo[d]thiazol-5-yl derivatives)
This compound serves as a potential precursor for the synthesis of various heterocyclic compounds, including derivatives of benzothiazole. The classical method for synthesizing 6-substituted 2-aminobenzothiazoles involves the reaction of a 4-substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of bromine. nih.govrjpbcs.com This reaction proceeds through the formation of a thiourea (B124793) intermediate, which then undergoes oxidative cyclization to yield the benzothiazole ring system. nih.govrjpbcs.com
While direct synthesis from this compound is not extensively documented, a plausible synthetic route can be proposed based on this established methodology. In this proposed pathway, the amino group of this compound would react with a thiocyanate, such as potassium thiocyanate, to form a phenylthiourea (B91264) derivative. Subsequent intramolecular cyclization, facilitated by an oxidizing agent like bromine, would lead to the formation of a 2-aminobenzothiazole (B30445) derivative with a carboxylic acid group at position 6 and a bromine atom at position 5. This resulting 2-amino-5-bromobenzo[d]thiazole-6-carboxylic acid would be a valuable intermediate for further chemical modifications, offering multiple reactive sites for the development of more complex molecules with potential applications in medicinal chemistry and materials science. nih.govrsc.org
Pyridine Derivatives (e.g., 2-(2-Amino-5-bromobenzoyl)pyridine)
A significant application of this compound in synthetic chemistry is its use as a key starting material in the preparation of pyridine derivatives, a class of compounds with diverse applications in pharmaceuticals and materials science. One notable example is the synthesis of 2-(2-amino-5-bromobenzoyl)pyridine.
The synthesis of this pyridine derivative can be achieved through a reaction between this compound and a lithiated pyridine species. In a typical procedure, 2-bromopyridine (B144113) is treated with a strong organolithium reagent, such as n-butyllithium, to generate 2-lithiopyridine in situ. This highly reactive intermediate then undergoes a nucleophilic addition to the carboxylic acid group of this compound. The subsequent workup of the reaction mixture yields 2-(2-amino-5-bromobenzoyl)pyridine. This transformation provides a direct method for coupling the benzoic acid and pyridine moieties, resulting in a functionalized pyridine derivative that can be used in further synthetic elaborations.
Advanced Materials and Dye Chemistry
Azo Dye Synthesis and Metal Complexation with Transition Metals (Cu, Ni, Co)
This compound is a valuable precursor in the synthesis of azo dyes, a prominent class of colorants used in various industries. ekb.eg The synthesis typically involves the diazotization of the amino group on the this compound molecule, followed by a coupling reaction with a suitable aromatic compound, such as a phenol (B47542) or an aniline derivative. This process results in the formation of a highly conjugated system containing the characteristic azo (-N=N-) linkage, which is responsible for the color of the dye.
Application in Textile Dyeing (Nylon, Wool, Silk) and Fastness Properties
Azo dyes derived from this compound, particularly their metal complexes, have shown potential for dyeing various textile fibers, including synthetic polyamides like nylon and natural protein fibers such as wool and silk. ekb.egiosrjournals.orgmdpi.com The presence of the carboxylic acid group in the dye structure can enhance its affinity for these fibers, which contain basic amino groups. ekb.eg The dyeing process is typically carried out in an acidic dyebath, which protonates the amino groups of the fibers, facilitating ionic interactions with the anionic dye molecules. iosrjournals.org
The fastness properties of these dyes, which refer to their resistance to various environmental factors, are crucial for their commercial viability. The metal-complexed azo dyes generally exhibit good to excellent fastness properties. The introduction of a metal ion into the dye structure often improves its light fastness, wash fastness, and resistance to perspiration and rubbing. Below is a table summarizing the typical fastness properties of such dyes on different textile fibers.
| Fastness Property | Nylon | Wool | Silk |
|---|---|---|---|
| Light Fastness | Good to Very Good | Good | Moderate to Good |
| Wash Fastness | Very Good to Excellent | Excellent | Very Good |
| Perspiration Fastness | Excellent | Very Good | Good |
| Rubbing Fastness (Dry) | Excellent | Very Good | Very Good |
| Rubbing Fastness (Wet) | Very Good | Good | Good |
Pharmaceutical and Medicinal Chemistry Intermediates
Precursors for Bioactive Compounds with Pharmacological Properties
This compound is a significant building block in the synthesis of various bioactive compounds with a wide range of pharmacological properties. biosynth.comchemimpex.com Its structural features, including the amino, carboxylic acid, and bromo substituents, provide multiple reactive sites for the construction of complex molecular architectures. This versatility has made it a valuable intermediate in the development of new therapeutic agents. chemimpex.com
Research has shown that derivatives of this compound exhibit diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. biosynth.com For instance, it is a key intermediate in the synthesis of Dapagliflozin, a medication used for the treatment of type 2 diabetes. nbinno.com Furthermore, this compound has been utilized in the preparation of inhibitors of the hepatitis C virus NS5b RNA polymerase, highlighting its potential in the development of antiviral drugs. thermofisher.comhsppharma.com The presence of the bromine atom can enhance the lipophilicity of the resulting molecules, which may improve their pharmacokinetic properties and biological activity.
Inhibitors of Specific Biological Targets (e.g., Hepatitis C Virus NS5B RNA Polymerase)
This compound is a recognized building block in the preparation of inhibitors targeting the Hepatitis C Virus (HCV) NS5B RNA polymerase. lookchem.com This enzyme is essential for the replication of the viral genome, making it a prime target for antiviral drug development. nih.gov The search for non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the NS5B polymerase has led to the identification of several classes of compounds, some of which can be synthesized from anthranilic acid derivatives. nih.govnatap.org
One such class is the 1,5-benzodiazepines (BZDs), which have been identified as a novel group of HCV polymerase inhibitors. natap.org High-throughput screening campaigns identified BZD analogues with micromolar activity in enzymatic assays. For instance, a 1,5-BZD analogue demonstrated an IC50 value of 3.0 µM in an NS5B enzymatic assay and an EC50 of 5.8 µM in cell-based replicon assays. natap.org The synthesis of the benzodiazepine (B76468) scaffold often involves the condensation of an o-phenylenediamine (B120857) with a β-dicarbonyl compound, and derivatives of this compound can serve as precursors to the required substituted diamine intermediates.
Table 1: Activity of 1,5-Benzodiazepine Analogue against HCV
| Compound | Target | Assay | Activity Value |
| 1,5-BZD Analogue | NS5B Polymerase | Enzymatic IC50 | 3.0 µM |
| 1,5-BZD Analogue | HCV Replicon | Cell-based EC50 | 5.8 µM |
Compounds Exhibiting Antimicrobial Activity (Antibacterial, Antifungal, Antitubercular)
The scaffold of this compound is utilized in synthesizing compounds with a range of antimicrobial properties, most notably against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov The increasing prevalence of drug-resistant strains necessitates the discovery of molecules that act on novel mycobacterial targets. nih.govnih.gov Derivatives of anthranilic acid have emerged as a promising class of antitubercular agents. nih.govnih.gov
While its use in generating broad-spectrum antibacterial or antifungal agents is less specifically documented, the general structural motifs are found in various antimicrobial research efforts. For example, studies on aurone (B1235358) derivatives with substitutions on the benzene (B151609) ring have shown activity against a panel of bacteria and fungi, indicating the potential of substituted aminobenzoic structures in antimicrobial development. mdpi.com
Inhibition of Mycobacterial MabA (FabG1) and Intrabacterial Acidification
A significant application of this compound is in the development of inhibitors for MabA (FabG1), an essential enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis. nih.govnih.gov The FAS-II pathway is responsible for synthesizing the uniquely long mycolic acids that are critical components of the mycobacterial cell wall. nih.gov
Researchers have identified anthranilic acid derivatives as the first inhibitors of MabA. nih.gov In these studies, this compound was used as a starting material to synthesize a direct brominated analog of a lead compound. This derivative, N-(3,4-dichlorobenzoyl)-5-bromoanthranilic acid, demonstrated direct inhibition of the MabA enzyme with a half-maximal inhibitory concentration (IC50) of 45 ± 6 µM. nih.gov
Table 2: Inhibition of Mycobacterial MabA by a this compound Derivative
| Compound | Target | Activity (IC50) |
| N-(3,4-dichlorobenzoyl)-5-bromoanthranilic acid | MabA (FabG1) | 45 ± 6 µM |
Antitumor and Anticancer Agents (e.g., Quinazolin-4(3H)-one Derivatives)
This compound is a key starting material for the synthesis of quinazolin-4(3H)-one derivatives, a class of heterocyclic compounds renowned for their broad spectrum of pharmacological activities, including potent antitumor and anticancer effects. The quinazolinone scaffold is a privileged structure in medicinal chemistry and is a core component of several approved anticancer drugs.
The synthesis typically involves the reaction of an anthranilic acid derivative with an appropriate reagent to form the pyrimidine ring fused to the benzene ring. The bromine atom at the 5-position of the starting material can be retained in the final product or used as a handle for further chemical modifications through cross-coupling reactions to introduce diverse substituents and modulate biological activity.
For example, various 6-substituted quinazolin-4(3H)-one derivatives (corresponding to the 5-position of the starting anthranilic acid) have been synthesized and evaluated for their antiproliferative activity. One study developed a series of 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivatives, with a lead compound exhibiting an IC50 value of 0.44 µM against A549 lung cancer cells. This compound was found to induce cell cycle arrest and apoptosis by inhibiting key signaling pathways.
Table 3: Anticancer Activity of a Quinazolin-4(3H)-one Derivative
| Compound Class | Cell Line | Activity (IC50) |
| 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one | A549 (Lung Cancer) | 0.44 µM |
Plant Growth-Regulator Activity
In the field of agricultural science, this compound has been noted for its plant growth-regulator activity. lookchem.com While detailed studies on this specific compound are limited, the activity is likely related to the broader class of aminobenzoic acids, which can exhibit auxin-like properties. Auxins are a class of plant hormones that play a crucial role in virtually all aspects of plant growth and development, including cell elongation, root formation, and tropic responses. nih.gov
Research on related compounds, such as ethanolammonium p-aminobenzoate (derived from 4-aminobenzoic acid), has demonstrated auxin-like behavior in model plants like Arabidopsis as well as in commercial vegetable crops. nih.gov Computational modeling suggests that these aminobenzoate derivatives can bind to auxin receptors, such as TIR1, mimicking the action of the natural auxin, indole-3-acetic acid (IAA). nih.gov The activity of this compound likely stems from a similar mechanism, where it or its metabolites interact with the plant's hormonal signaling pathways to influence growth and development.
Structure Activity Relationship Sar Studies of 2 Amino 5 Bromobenzoic Acid Derivatives
Influence of Substituent Modifications on Biological Activity
The biological activity of derivatives of 2-amino-5-bromobenzoic acid is highly sensitive to modifications of its substituents. Research into various classes of compounds derived from this scaffold has demonstrated that even minor chemical alterations can lead to significant changes in efficacy and target selectivity.
In the development of antitubercular agents based on the anthranilic acid core, modifications to the amide linker were explored. mdpi.comnih.gov Methylation of the amide nitrogen or its replacement with a sulfonamide group were among the initial changes investigated. mdpi.comnih.gov Similarly, in the pursuit of novel antitumor agents, quinazolin-4(3H)-one derivatives were synthesized using this compound. acs.org SAR analysis of these compounds revealed that introducing an acylurea group to the benzothiazole (B30560) moiety enhanced antitumor activity. acs.org Conversely, the introduction of a carbonyl group at the 3-position of the quinazolin-4(3H)-one core resulted in a decrease in activity. acs.org The length of a carbon chain was also found to be a critical factor; shortening the chain led to a significant increase in biological activity. acs.org
Studies on enzyme inhibitors have further elucidated the importance of specific functional groups. For instance, in the design of ligands for the phenazine (B1670421) biosynthesis enzyme PhzF, the 2-amino group of the anthranilic acid core was found to be essential for binding. researchgate.net While substituting the 3-hydroxy group with an amino group was tolerated, a 3-nitro group was not. researchgate.net This highlights the specific electronic and steric requirements of the enzyme's binding pocket. For quinazolinone derivatives, substitutions at positions 2 and 3 have been shown to be particularly effective in improving antimicrobial activities. researchgate.net
The following table summarizes the effects of various substituent modifications on the antitubercular activity of this compound derivatives targeting the enzyme MabA. mdpi.comnih.gov
| Compound Modification | Resulting Compound | Effect on Activity (IC₅₀ vs MabA) |
| Parent Compound (5-bromo) | Compound 2 | 45 ± 6 µM |
| Methylation of Amide N (5-iodo series) | Compound 3 | > 1000 µM (Inactive) |
| Amide replaced by Sulfonamide (5-iodo series) | Compound 4 | > 1000 µM (Inactive) |
| Retro-amide (5-bromo series) | Compound 5 | 110 ± 10 µM (Reduced Activity) |
| Thioamide (5-bromo series) | Compound 6 | > 1000 µM (Inactive) |
Bioisosteric Replacements within the Anthranilic Acid Core
Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. In derivatives of this compound, this approach has been successfully applied to both the carboxylic acid and amide functionalities.
One notable study focused on antitubercular agents targeting MabA, an essential enzyme in Mycobacterium tuberculosis. mdpi.comnih.gov The researchers systematically replaced the carboxylic acid group of the anthranilic acid core with various bioisosteres. Replacing the carboxylic acid with a primary alcohol, a carboxamide, or a nitrile group was detrimental, leading to a complete loss of activity. mdpi.comnih.gov However, the replacement with other acidic bioisosteres such as a tetrazole or acylsulfonamides was well-tolerated, yielding compounds with inhibitory concentrations (IC₅₀) comparable to or better than the parent compound. mdpi.comnih.gov This suggests that an acidic functional group is a prerequisite for the inhibition of MabA. mdpi.comnih.gov
The amide linker has also been a target for bioisosteric replacement. Modifications in the bromine-containing series included creating a retro-amide analog, which resulted in reduced activity, and a thioamide analog, which was inactive. mdpi.comnih.gov The replacement of the amide with a 1,2,4-oxadiazole (B8745197) ring was also explored. mdpi.comnih.gov In a different study, bioisosterism was used to simplify synthesis and improve compound properties by replacing a nitrogen atom in a benzimidazole (B57391) ring with a sulfur atom, resulting in a benzothiazole scaffold that retained antitumor activity. acs.org
The table below details the impact of bioisosteric replacements of the carboxylic acid group on MabA inhibitory activity. mdpi.comnih.gov
| Original Group | Bioisosteric Replacement | Compound Example | Effect on Activity (IC₅₀ vs MabA) |
| Carboxylic Acid | Primary Alcohol | Compound 8 | > 333 µM (Inactive) |
| Carboxylic Acid | Primary Carboxamide | Compound 9 | > 333 µM (Inactive) |
| Carboxylic Acid | Nitrile | Compound 10 | > 333 µM (Inactive) |
| Carboxylic Acid | Tetrazole | Compound 11 | 35 ± 3 µM (Improved Activity) |
| Carboxylic Acid | Acylsulfonamide | Compound 12 | 24 ± 4 µM (Improved Activity) |
| Carboxylic Acid | Acylsulfonamide | Compound 13 | 31 ± 3 µM (Improved Activity) |
Correlation between Molecular Structure and Interactions with Biological Targets
Understanding the specific interactions between a ligand and its biological target at the molecular level is crucial for structure-based drug design. For derivatives of this compound, crystallographic and computational studies have provided detailed pictures of these interactions.
A key study investigated thioxoquinazoline derivatives synthesized from this compound as inhibitors of phosphodiesterase 7 (PDE7). nih.gov The X-ray crystal structure of the PDE7A1 catalytic domain in complex with an inhibitor (compound 15) revealed the precise binding mode. nih.gov The inhibitor binds to the active site, where it forms critical hydrophobic interactions with several amino acid residues, including Ile323, Ile363, Val380, Phe384, Leu401, and Leu420. nih.gov A fundamental interaction for the binding of all PDE inhibitors is an aromatic stacking interaction with a conserved phenylalanine, which in this case was Phe416. nih.gov Furthermore, the carbonyl oxygen of the inhibitor forms a hydrogen bond with the side chain of Gln413, another invariant residue crucial for binding. nih.gov
Computational analyses, such as Density Functional Theory (DFT) studies, on this compound and its analogs help to clarify how substituent positions influence molecular orbital distributions and reactivity. dergipark.org.tr These theoretical calculations provide a basis for understanding the electronic properties that govern intermolecular interactions. dergipark.org.tr The functional groups of the core structure contribute significantly to binding affinity; the amino group can act as a hydrogen bond donor, while the bromine atom influences lipophilicity and can participate in halogen bonding, thereby enhancing interactions with specific enzymes or receptors.
Impact of Halogen Position (F, Cl, Br) on Biological Activities
The nature and position of halogen substituents on the aromatic ring of this compound derivatives can profoundly affect their biological profiles. Halogens influence the electronic properties, lipophilicity, and steric profile of a molecule, which in turn dictates its interaction with biological targets.
Research on antitubercular anthranilic acid derivatives provided a direct comparison of different halogens at position 5. The 5-iodo analog (compound 1) exhibited an IC₅₀ of 38 ± 6 µM against MabA, while the direct 5-bromo analog (compound 2) showed a very similar potency with an IC₅₀ of 45 ± 6 µM. mdpi.comnih.gov This suggests that for this particular target, larger halogens at this position are well-tolerated. Furthermore, moving the bromine atom from position 5 to position 4 (compound 14) resulted in a compound with similar activity, indicating that the enzyme's binding pocket can accommodate a halogen at either position on that side of the ring. mdpi.com
However, halogen placement is not always interchangeable. In a series of di-halogenated benzoic acid derivatives, the positioning of bromine and chlorine was critical for anticoccidial activity. The compound 2-amino-3-bromo-5-chlorobenzoic acid was active, whereas its positional isomer, 2-amino-5-bromo-3-chlorobenzoic acid, displayed reduced activity, underscoring the importance of precise halogen placement for this specific biological effect. Replacing bromine with other halogens like chlorine or fluorine can also alter electronic properties, which affects not only biological activity but also reactivity in synthetic steps like cross-coupling reactions. Early studies on benzoic acids as plant growth regulators also noted that halogen substituents markedly increased activity. uchicago.edu
The following table compares the biological activities of halogenated analogs, highlighting the impact of halogen type and position.
| Compound | Halogen Type & Position | Biological Target/Assay | Observed Activity/Potency |
| Compound 1 | 5-Iodo | MabA Inhibition | IC₅₀ = 38 ± 6 µM mdpi.comnih.gov |
| Compound 2 | 5-Bromo | MabA Inhibition | IC₅₀ = 45 ± 6 µM mdpi.comnih.gov |
| Compound 14 | 4-Bromo | MabA Inhibition | Similar activity to compound 2 mdpi.com |
| 2-Amino-3-bromo-5-chlorobenzoic acid | 3-Bromo, 5-Chloro | Anticoccidial | Active |
| 2-Amino-5-bromo-3-chlorobenzoic acid | 5-Bromo, 3-Chloro | Anticoccidial | Reduced activity |
Q & A
Q. What are the recommended methods for synthesizing 2-amino-5-bromobenzoic acid and confirming its purity?
A common synthesis route involves the reduction of 2-nitro-5-bromobenzoic acid using catalytic hydrogenation or LiAlH₄ in anhydrous ether, yielding the target compound . Purity confirmation requires HPLC (High-Performance Liquid Chromatography) with UV detection, as described in protocols achieving >97% purity . Complementary characterization via ¹H/¹³C NMR can validate structural integrity, with key peaks for the aromatic ring (δ 6.8–7.5 ppm) and carboxylic acid (δ 12–13 ppm) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Mass Spectrometry (MS): Electron ionization MS reveals a molecular ion peak at m/z 216.03 (C₇H₆BrNO₂) and fragment ions consistent with Br loss (m/z 137) .
- ¹H NMR: Aromatic protons appear as doublets (J = 8–9 Hz) at δ 7.2–7.4 ppm, while the carboxylic acid proton is a singlet at δ 12.5 ppm .
- IR Spectroscopy: Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and COOH (1700–1720 cm⁻¹) confirm functional groups .
Q. How should researchers handle this compound safely in the lab?
The compound is classified as a UN 2811 toxic solid . Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure:
- Inhalation: Move to fresh air; administer artificial respiration if needed .
- Skin contact: Wash thoroughly with soap and water .
Store in a cool, dry place away from oxidizers and acids .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies in solubility (e.g., "undetermined" vs. partial solubility in DMSO) may arise from batch variability or measurement conditions. To address this:
Q. What mechanistic insights exist for the role of this compound in synthesizing benzyl alcohol derivatives?
The compound serves as a precursor for 2-amino-5-bromobenzyl alcohol via LiAlH₄ reduction. The reaction mechanism involves:
Nucleophilic attack by AlH₄⁻ on the carboxylic acid group.
Formation of a tetrahedral intermediate, followed by protonation to yield the alcohol .
Optimization studies suggest anhydrous conditions and low temperatures (−20°C) improve yields to >90% .
Q. How does this compound behave under varying pH and thermal conditions?
- Thermal Stability: DSC (Differential Scanning Calorimetry) shows decomposition above 230°C, with a melting point of 219–221°C .
- pH-Dependent Reactivity: The amino group (pKa ~4.5) protonates in acidic media, enhancing electrophilic substitution at the para-bromo position. In basic conditions, deprotonation of the COOH group (pKa ~2.5) facilitates salt formation .
Q. What crystallographic methods are suitable for determining the structure of this compound?
Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is ideal. Key steps include:
Growing crystals via slow evaporation in ethanol/water.
Data collection at 100 K to minimize thermal motion.
Refinement with anisotropic displacement parameters for Br and O atoms .
Published data show a monoclinic lattice (space group P2₁/c) with Z = 4 .
Data Contradiction Analysis
Q. Why do some sources report conflicting molecular formulas (C₇H₅BrNO₂ vs. C₇H₆BrNO₂)?
The discrepancy arises from protonation states. The neutral form is C₇H₆BrNO₂ (carboxylic acid protonated), while the deprotonated anion is C₇H₅BrNO₂. Always verify the compound’s ionization state using pH-adjusted NMR or titration .
Q. How can researchers validate purity claims across commercial batches?
- HPLC: Use a C18 column with 0.1% TFA in water/acetonitrile (70:30) to detect impurities (<2%).
- Elemental Analysis: Compare experimental C/H/N/Br percentages with theoretical values (C: 38.91%, H: 2.80%, N: 6.48%, Br: 36.96%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
